molecular formula C19H24N2O2S B2657953 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide CAS No. 1211681-29-6

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2657953
CAS No.: 1211681-29-6
M. Wt: 344.47
InChI Key: SKFHNNSEKAWARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, where the piperidine-furan intermediate reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The benzamide group can be reduced to form a benzylamine derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Materials Science: The furan ring provides unique electronic properties, making this compound useful in the development of organic electronic materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can form hydrogen bonds with various biological molecules. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-23-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFHNNSEKAWARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.